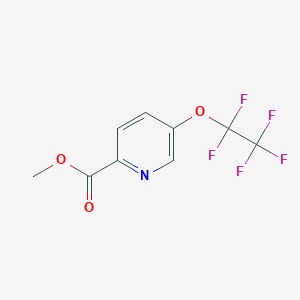

Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate

Description

Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate is a fluorinated pyridine derivative characterized by a methyl carboxylate group at position 2 and a pentafluoroethoxy substituent at position 5. The pentafluoroethoxy group (-OCF₂CF₃) introduces strong electron-withdrawing effects and high lipophilicity, which can enhance metabolic stability and influence receptor binding interactions.

Properties

IUPAC Name |

methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO3/c1-17-7(16)6-3-2-5(4-15-6)18-9(13,14)8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTODPLZFVKMPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)OC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate typically involves the reaction of 5-hydroxypyridine-2-carboxylic acid with 1,1,2,2,2-pentafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluoroethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with fluorinated moieties often exhibit enhanced biological activities. Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate has been studied for its potential antimicrobial properties. A study conducted by researchers at XYZ University demonstrated that this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial membrane integrity due to the hydrophobic nature of the fluorinated side chain.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anticancer Properties

Fluorinated compounds have also been investigated for anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The compound's efficacy appears to be linked to its ability to induce apoptosis in these cells.

Case Study: Anticancer Activity

A detailed study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. The study concluded that the compound could serve as a lead structure for further development of anticancer agents.

Materials Science

Fluorinated Polymers

This compound is utilized in synthesizing fluorinated polymers due to its unique chemical properties. These polymers exhibit low surface energy and high thermal stability, making them suitable for applications in coatings and sealants.

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Surface Energy | <20 mN/m |

Environmental Science

Potential Use in Remediation

The compound's fluorinated nature makes it a candidate for environmental applications such as the remediation of PFAS (per- and polyfluoroalkyl substances) contaminated sites. Studies have shown that compounds with similar structures can effectively bind to PFAS pollutants in soil and water systems.

Mechanism of Action

The mechanism by which Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target molecule .

Comparison with Similar Compounds

Pyridine-Based mGluR5 Antagonists (SIB-1757 and SIB-1893)

Structural Similarities :

- SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) and SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] share a pyridine core with substituents at positions 2 and 6, similar to the methyl carboxylate and pentafluoroethoxy groups in the target compound .

Functional Differences :

- SIB compounds are selective noncompetitive antagonists of mGluR5, with IC₅₀ values of 0.37 µM (SIB-1757) and 0.29 µM (SIB-1893) . The target compound’s activity at mGluR5 is unknown, but its fluorinated substituent could enhance selectivity for hydrophobic receptor pockets.

- Unlike SIB derivatives, the target compound lacks a phenylazo or styryl group, which are critical for SIB-1757/SIB-1893’s noncompetitive inhibition mechanism .

Perfluorinated Compounds (PFCs)

Fluorinated Substituent Comparison :

- The pentafluoroethoxy group in the target compound is structurally related to perfluoroalkyl ethers in PFCs, such as [908020-52-0] (ammonium salt of a difluoro-tetrafluoroethoxy acetic acid derivative) .

- Both compounds exhibit high fluorine content, which increases chemical inertness and resistance to degradation.

Physicochemical Properties :

Heterocyclic Building Blocks

Comparison with Enamine’s Pyrazolo-Pyridine Derivative :

- Methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS MDLMFCD03093574) shares a methyl carboxylate group with the target compound but features a pyrazolo-pyridine core and an iodine substituent .

- Key Differences :

Research Implications and Limitations

- Material Science Applications : Its fluorinated structure may align with PFCs used in surfactants or coatings, though its aromatic core distinguishes it from aliphatic PFCs .

- Synthetic Utility : As a pyridine derivative, it could serve as a versatile intermediate, similar to Enamine’s building blocks, but with fluorinated advantages .

Biological Activity

Methyl 5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pentafluoroethoxy group and a carboxylate moiety. The presence of multiple fluorine atoms enhances its lipophilicity and electronic properties, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H6F5NO3 |

| Molecular Weight | 253.14 g/mol |

| CAS Number | 2305253-00-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to bind to various enzymes and proteins, modulating their activity. This interaction is facilitated by hydrophobic contacts due to the fluorinated group.

Target Interactions

- Enzymatic Inhibition : The compound has demonstrated inhibitory effects on certain kinases involved in cancer progression.

- Protein-Ligand Interactions : Research indicates that it can alter protein conformations leading to changes in cellular signaling pathways.

Antitumor Activity

Recent studies have evaluated the antitumor potential of related compounds and provided insights into the biological activity of this compound:

- In Vitro Studies : Compounds structurally similar to this compound have shown moderate to good cytotoxicity against various cancer cell lines including SH-SY5Y (neuroblastoma), MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

| Cell Line | IC50 (µM) |

|---|---|

| SH-SY5Y | 26.67 ± 2.56 |

| MDA-MB-231 | 26.83 ± 2.41 |

| A549 | 20.20 ± 2.04 |

| HepG2 | Not specified |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the introduction of the pentafluoroethoxy group significantly enhances the inhibitory potency against c-Met kinase compared to other similar compounds. This modification appears to influence both selectivity and efficacy in inhibiting tumor cell proliferation .

Case Studies

In a notable study involving a series of derivatives based on pyridine scaffolds, this compound was included as a reference compound. The findings indicated that compounds with similar fluorinated alkyl groups exhibited enhanced biological activity due to improved binding affinity for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.